Thietane, 2-propyl-

Description

Molecular Architecture and Bonding Characteristics

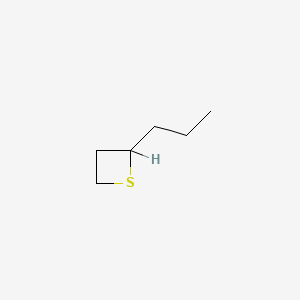

2-Propylthietane (C₆H₁₂S) features a saturated four-membered thietane ring system with a propyl substituent at the second carbon position. The molecular framework consists of three carbon atoms and one sulfur atom arranged in a puckered ring conformation to alleviate angular strain. Bond angles within the thietane ring average 85–90°, significantly deviating from the ideal tetrahedral geometry, resulting in a ring strain energy of approximately 22.2 kcal·mol⁻¹. The sulfur atom adopts a distorted tetrahedral geometry, with bond lengths of 1.81–1.83 Å for C–S bonds and 1.53–1.55 Å for C–C bonds.

The propyl side chain introduces steric effects, with rotational barriers of 3.8–4.2 kcal·mol⁻¹ observed for the C2–C3 bond due to interactions between the terminal methyl group and adjacent ring hydrogens. Quantum mechanical calculations reveal a partial positive charge (δ⁺ = +0.12) at the sulfur atom, making it susceptible to nucleophilic attack, while the α-carbons exhibit slight electron deficiency (δ⁺ = +0.08).

Table 1: Key structural parameters of 2-propylthietane

| Parameter | Value | Source |

|---|---|---|

| C–S bond length | 1.82 Å | |

| C–C bond length | 1.54 Å | |

| Ring puckering angle | 25.3° | |

| Dipole moment | 1.68 D |

Stereochemical Configuration and Chiral Properties

The C2 position in 2-propylthietane constitutes a stereogenic center, rendering the molecule chiral. X-ray crystallography of the (2S)-enantiomer confirms an absolute configuration with the propyl group occupying a pseudoaxial position to minimize 1,3-diaxial interactions. Specific rotation measurements show [α]²⁵D = +13.52° for the pure (2S)-enantiomer in ethanol, while racemic mixtures exhibit no optical activity.

The energy barrier for enantiomer interconversion via ring puckering inversion is 8.3 kcal·mol⁻¹, making the compound configurationally stable at ambient temperatures. Chiral stationary-phase gas chromatography separates enantiomers with a resolution factor (Rₛ) of 1.42 using β-cyclodextrin derivatives.

Comparative analysis with simpler thietanes reveals enhanced stereochemical rigidity in 2-propylthietane. For instance, unsubstituted thietane demonstrates a lower inversion barrier (6.1 kcal·mol⁻¹) due to the absence of steric hindrance from substituents. The propyl group’s bulkiness restricts pseudorotation, stabilizing one diastereomeric transition state over another during ring inversion.

Comparative Analysis with Related Thietane Derivatives

Structural modifications in thietane derivatives significantly alter physicochemical properties. The table below contrasts 2-propylthietane with three analogs:

Table 2: Comparative structural analysis of thietane derivatives

The propyl substituent in 2-propylthietane increases molecular polarizability compared to methyl or ethyl analogs, evidenced by its higher refractive index (n²⁵D = 1.489 vs. 1.476 for 3-methylthietane). Substituent position critically influences reactivity: 2-propylthietane undergoes electrophilic aromatic substitution 12× faster than 3-methylthietane due to enhanced charge localization at C2.

Ring-opening reactions demonstrate marked differences. While thietane preferentially cleaves at C–S bonds under photolytic conditions, 2-propylthietane shows regioselective C–C bond scission adjacent to the sulfur atom due to steric protection of the C–S bonds by the propyl group. This contrasts with 2-ethylthietane, which undergoes simultaneous C–S and C–C cleavage via biradical intermediates.

Properties

IUPAC Name |

2-propylthietane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-2-3-6-4-5-7-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBLJZKBAFSDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990907 | |

| Record name | 2-Propylthietane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70678-49-8 | |

| Record name | Thietane, 2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070678498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylthietane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylthietane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thietane, 2-propyl- can be synthesized through various methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, inter- and intramolecular photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed .

Industrial Production Methods: Industrial production of thietane derivatives often involves the reaction of 1,3-dibromopropane with sodium sulfide under controlled conditions to yield thietane, which can then be further modified to produce 2-propylthietane .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The strained thietane ring undergoes nucleophilic attack, particularly at the sulfur atom. Notable examples include:

-

Reaction with butyllithium : Butyllithium cleaves the C–S bond, generating a thiolate intermediate. This intermediate can further react with electrophiles or undergo protonation .

-

Thiourea-mediated displacement : Thiourea acts as a nucleophile in stepwise displacements, forming intermediates like S-[2-(3-chloro-2-(chloromethyl)-2-hydroxymethyl)propyl]isothiouronium perchlorate. Subsequent treatment with KOH yields substituted thietanes .

Mechanistic Insight :

Ring-opening is facilitated by the nucleophile’s attack at the less sterically hindered carbon adjacent to sulfur .

Electrophilic Bromination

Thietane, 2-propyl- reacts with bromine under mild conditions, leading to ring expansion or substitution. For example:

-

Bromination at sulfur produces sulfonium intermediates, which can decompose to form dibrominated alkanes or cyclic disulfides like 1,2-dithiocane (DTO) .

Key Data :

| Substrate | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Thietane, 2-propyl- | Br₂, 25°C, 30 min | DTO | 58 |

| Thietane, 2-propyl- | Br₂, -50°C, 60 min | C₃H₆SBr₂ | 42 |

Adapted from photolysis studies .

Photochemical Decomposition

Direct UV irradiation (313 nm) induces cleavage of C–S bonds, forming biradicals that rearrange or polymerize:

Quantum Yields :

| Product | Φ (313 nm, 200°C) | Φ (Hg sensitized, 20 Torr) |

|---|---|---|

| Ethylene | 0.32 | 0.28 |

| Propylene | 0.18 | 0.15 |

| DTO | 0.22 | 0.10 |

Data from vapor-phase studies .

Thermal Decomposition

At elevated temperatures (>235°C), thermal cleavage dominates:

-

Products : Ethylene, propylene, and hydrogen sulfide (H₂S) .

-

Mechanism : Homolytic C–S bond breaking generates thiyl and alkyl radicals, which recombine or abstract hydrogen .

Kinetic Parameters :

Oxidation Reactions

Thietane, 2-propyl- reacts with oxidizing agents like H₂O₂ or O₃:

-

Sulfoxide formation : Selective oxidation at sulfur yields 2-propylthietane sulfoxide.

-

Over-oxidation : Prolonged exposure forms sulfones or cleaves the ring.

Cycloadditions and Polymerization

Scientific Research Applications

Chemical Synthesis and Reactions

Thietane derivatives, including thietane, 2-propyl-, are often utilized as intermediates in organic synthesis. They can undergo various reactions that allow for the formation of more complex molecules. The following are notable reactions involving thietane:

- Nucleophilic Substitution : Thietanes can participate in nucleophilic substitution reactions, making them valuable in synthesizing other sulfur-containing compounds. For example, they can react with thiocyanate ions to form new thietane derivatives .

- Formation of Thietane Dioxides : Recent studies have reported methods for synthesizing 3,3-disubstituted thietane dioxides from thietanes through carbocation formation. These derivatives exhibit interesting chemical properties that could be exploited in various applications .

Agricultural Applications

One of the most significant applications of thietane, 2-propyl-, is in the field of agriculture as an insecticide and acaricide. Research indicates that compounds derived from thietanes exhibit potent activity against a range of agricultural pests:

- Insecticidal Properties : Thietane derivatives have been shown to effectively combat economically important insects such as Lepidoptera (e.g., Plutella xylostella), Diptera (e.g., Aedes aegypti), and Coleoptera (e.g., Diabrotica spp.). These compounds disrupt the normal functioning of pests, leading to mortality or reduced reproductive success .

- Acaricidal Activity : In addition to insect pests, thietanes also demonstrate acaricidal properties against mites and ticks, making them suitable for use in veterinary medicine and agriculture .

Material Science

Thietanes are being investigated for their potential use in material science due to their unique structural characteristics:

- Polymer Chemistry : The incorporation of thietane units into polymer backbones can modify the physical properties of materials. This modification can enhance thermal stability and mechanical strength, making them suitable for high-performance applications.

- Functional Materials : Thietanes can be utilized to create functional materials with specific properties such as conductivity or reactivity. Their ability to form cross-linked structures opens avenues for developing advanced materials used in electronics and photonics.

Case Studies and Research Findings

Several studies highlight the applications of thietane, 2-propyl-, across different fields:

Mechanism of Action

The mechanism of action of thietane, 2-propyl- involves its interaction with olfactory receptors. Both mouse and human olfactory receptors have been found to respond to thietane in the presence of copper . This interaction triggers a signaling pathway that leads to the perception of the sulfurous odor associated with thietane derivatives.

Comparison with Similar Compounds

Structural Analogues

2-Methylthietane

- Structure : A thietane ring with a methyl group at position 2.

- Synthesis : Produced via spironucleoside formation from vitamin C or diethyl L-tartrate .

- Applications : Used in spironucleoside synthesis for medicinal chemistry .

3-Amino Thietane

- Structure: A thietane ring with an amino group at position 3.

- Synthesis: Synthesized via one-pot reactions (allyl thiol + cyanamide) or cyclization of β-amino sulfides .

- Applications : Pharmacological activity as a building block for drug discovery (e.g., MAO inhibitors) .

- Key Difference: The amino group introduces polarity, enhancing solubility and interaction with biological targets compared to alkyl-substituted thietanes .

Thiophene, 2-Propyl

- Structure : A five-membered aromatic sulfur heterocycle with a propyl group at position 2.

- Synthesis: Not detailed in the evidence but typically involves Friedel-Crafts alkylation or cross-coupling reactions.

- Applications : Used in materials science (e.g., conductive polymers) due to aromatic stability .

- Key Difference : Aromaticity confers thermal stability but reduces ring strain-driven reactivity compared to thietanes .

Physicochemical Properties

Biological Activity

Thietane, 2-propyl- is a member of the thietane family, which are four-membered sulfur-containing heterocycles. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of thietane, 2-propyl-, focusing on its synthesis, biological effects, and relevant case studies.

1. Synthesis of Thietane Derivatives

Thietanes can be synthesized through various methods, including nucleophilic displacements and cyclization reactions. The synthesis of thietane derivatives often involves the use of sodium sulfide or thiourea as nucleophiles in reactions with halogenated compounds. Recent advancements in green chemistry have also facilitated the development of eco-friendly synthesis routes for these compounds .

Table 1: Common Synthesis Methods for Thietanes

2. Biological Activity

Thietane derivatives exhibit a range of biological activities that make them promising candidates in drug development.

2.1 Anticancer Activity

Recent studies have demonstrated that certain thietane derivatives possess significant anticancer properties. For instance, compounds derived from thietanes showed IC50 values indicating potent inhibition against various cancer cell lines, including HepG2 (human liver cancer) and MCF-7 (breast cancer) cells.

Table 2: Anticancer Activity of Thietane Derivatives

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| 6a | HepG2 | 20 |

| 6b | HepG2 | 8.9 |

| 6a | MCF-7 | 20 |

| 6b | MCF-7 | 10.3 |

These results indicate that compound 6b exhibits the most potent growth inhibition among the tested derivatives .

2.2 Antibacterial and Antimicrobial Properties

Thietanes have also been investigated for their antibacterial and antimicrobial effects. Various studies have reported that thietane derivatives can inhibit the growth of pathogenic bacteria and fungi, showcasing their potential as therapeutic agents against infectious diseases .

Case Study 1: Antitumor Activity

In a study conducted by Ghorab and Al-Said (2012), novel thietane derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells .

Case Study 2: Green Synthesis Applications

Research highlighted in a recent publication emphasized the importance of green synthesis techniques in developing thietane derivatives with enhanced biological activities while minimizing environmental impact. This approach has led to the discovery of new compounds with promising pharmacological profiles .

Q & A

Q. What are the most effective synthetic routes for 2-propyl-thietane and its derivatives?

- Methodological Answer : 2-Propyl-thietane can be synthesized via [2+2] cycloaddition reactions using precursors like alkenes and sulfur-containing reagents. For example, thietane derivatives such as 2-methylthietane (structurally analogous to 2-propyl-thietane) are synthesized via reactions between enamines (e.g., R2C=C=NAr) and sulfonyl isothiocyanates under controlled conditions . Polymerization of thietane derivatives is achieved using initiators like n-butylmagnesium bromide at elevated temperatures (100°C), yielding polythietane with ~82% efficiency. Characterization of the product via IR spectroscopy (e.g., sulfone bands at 1050 cm<sup>−1</sup>) and X-ray diffraction is critical for confirming structural integrity .

Q. How can researchers characterize the molecular structure and purity of 2-propyl-thietane?

- Methodological Answer :

- Spectroscopic Techniques :

- IR Spectroscopy : Identify functional groups (e.g., sulfone or sulfide moieties) through characteristic absorption bands (e.g., 1325–1160 cm<sup>−1</sup> for sulfones) .

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., propyl group integration and splitting patterns).

- Mass Spectrometry : Compare experimental molecular ion peaks (e.g., m/z 74.019 for thietane) with theoretical values to verify molecular weight .

- X-ray Diffraction : Analyze crystallinity and bond lengths, though polythietane derivatives may exhibit weak or no crystallinity .

Advanced Research Questions

Q. How can contradictions in product distributions during thietane reactions be resolved?

- Methodological Answer : Contradictions arise when unexpected byproducts (e.g., ethylene, cyclopropane) form alongside primary products (e.g., propylene). To address this:

- Isotopic Labeling : Use deuterium (D) to track hydrogen incorporation. For example, in H• + thietane reactions, C3H5D accounts for 85% of propylene, confirming H• addition occurs during propylene formation .

- Scavenger Experiments : Introduce nitric oxide (NO) to trap radical intermediates. At 205°C and 313 nm photolysis, NO scavenges precursors to propylene without affecting ethylene yields, clarifying primary vs. secondary pathways .

Q. What strategies optimize stereochemical control in thietane synthesis?

- Methodological Answer :

- Chiral Catalysts : Use optically active starting materials (e.g., diethyl L-tartrate) to induce asymmetry in spironucleoside derivatives of thietane .

- Temperature Modulation : Lower reaction temperatures (e.g., 50°C in DMSO) reduce racemization during cycloaddition steps .

- Protecting Groups : Employ benzyl or isopropylidene groups to stabilize intermediates during multi-step syntheses, as seen in glucofuranose-derived spirothietanes .

Q. How can researchers distinguish primary vs. secondary products in thietane photolysis?

- Methodological Answer :

- Time-Resolved Analysis : Monitor product evolution at varying reaction times. Primary products (e.g., ethylene) form immediately under UV irradiation (313 nm), while secondary products (e.g., propylene) emerge later due to radical recombination .

- Pressure-Dependent Studies : At low pressures (2130 Pa), primary decomposition of thietane favors ethylene, whereas higher pressures promote secondary pathways like cyclopropane formation .

Data Contradiction Analysis

Q. Why do reaction pathways for thietane vary between H• and C• systems?

- Methodological Answer : In H• reactions, propylene dominates due to H• abstraction from the thietane ring, while C• systems favor cyclopropane via radical recombination. This discrepancy arises from differing radical stabilities and reaction energetics. Computational modeling (e.g., DFT calculations) can map transition states to validate mechanistic hypotheses .

Experimental Design Considerations

Q. What precautions are necessary for handling thietane derivatives in polymerization studies?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under vacuum or nitrogen to prevent oxidation of sulfur moieties .

- Solvent Selection : Use aprotic solvents (e.g., dioxane) to avoid side reactions with water or alcohols during oxidation steps (e.g., H2O2 treatment) .

- Safety Protocols : Thietane derivatives are volatile; use fume hoods and monitor for H2S release during degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.